13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
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Overview
Description
8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex organic compound with a unique structure that combines multiple fused rings, including a thieno, pyrimido, and quinoline moiety.
Preparation Methods
The synthesis of 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates, such as substituted benzoic acids, which are then subjected to cyclization reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Cyclization: The compound can participate in cyclization reactions to form additional fused ring systems
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions, ice bath) to achieve the desired transformations .
Scientific Research Applications
8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile include other fused heterocyclic systems, such as:
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indoles: Widely studied for their pharmacological properties.
Imidazoles: Known for their therapeutic potential in various diseases.
The uniqueness of 8-amino-4-oxo-5-phenyl-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile lies in its complex structure, which combines multiple fused rings, providing a diverse range of chemical and biological properties .
Properties
Molecular Formula |
C26H24N4OS |
---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C26H24N4OS/c27-14-17-21(15-8-3-1-4-9-15)23-18(11-7-12-19(23)31)30-25(17)29-24(28)22-16-10-5-2-6-13-20(16)32-26(22)30/h1,3-4,8-9,21H,2,5-7,10-13H2,(H2,28,29) |
InChI Key |
HONILTXLATVKTO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=CC=C6)C#N)N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=CC=C6)C#N)N |
Origin of Product |
United States |
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